molecular formula C14H17F6N3O2 B13375455 Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate

Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate

Cat. No.: B13375455
M. Wt: 373.29 g/mol
InChI Key: RAMBNBJELWYWTB-UHFFFAOYSA-N
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Description

Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate is a synthetic compound characterized by the presence of trifluoromethyl groups and a pyridinylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate typically involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinylamino moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: Known for their stability and use in pharmaceuticals.

    Trifluoromethylated pyridines: Used in agrochemicals and materials science.

Uniqueness

Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate is unique due to its combination of trifluoromethyl groups and a pyridinylamino moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C14H17F6N3O2

Molecular Weight

373.29 g/mol

IUPAC Name

butyl N-[1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl]carbamate

InChI

InChI=1S/C14H17F6N3O2/c1-3-4-8-25-11(24)23-12(13(15,16)17,14(18,19)20)22-10-7-5-6-9(2)21-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

RAMBNBJELWYWTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC(=N1)C

Origin of Product

United States

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